Methyl 4-methyl-2-pentenoate

Catalog No.
S3703770
CAS No.
50652-78-3
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-methyl-2-pentenoate

CAS Number

50652-78-3

Product Name

Methyl 4-methyl-2-pentenoate

IUPAC Name

methyl 4-methylpent-2-enoate

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-6(2)4-5-7(8)9-3/h4-6H,1-3H3

InChI Key

YVOAQDZUARKSRL-UHFFFAOYSA-N

SMILES

CC(C)C=CC(=O)OC

Canonical SMILES

CC(C)C=CC(=O)OC

Isomeric SMILES

CC(C)/C=C/C(=O)OC

Methyl 4-methyl-2-pentenoate is an organic compound classified as a methyl-branched fatty acid. Its chemical formula is C7H12O2C_7H_{12}O_2, and it has a molecular weight of approximately 128.169 g/mol. The compound features a methyl group attached to the fourth carbon of a pentenoate chain, giving it unique structural properties that distinguish it from other fatty acids. The IUPAC name for this compound is 2-pentenoic acid, 4-methyl-, methyl ester, and it is recognized for its role in various

Currently, there is no documented information on the mechanism of action of MMPA in any biological system.

  • Flammability: The presence of a double bond and hydrocarbon chain suggests MMPA might be flammable.
  • Skin and eye irritation: The ester functionality can cause irritation upon contact with skin or eyes [].
, including:

  • Esterification: This reaction involves the formation of esters from carboxylic acids and alcohols, where methyl 4-methyl-2-pentenoate can be formed from the reaction of 4-methyl-2-pentenoic acid with methanol.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly with arylcopper reagents, leading to the formation of various substituted products .
  • Hydrolysis: Under acidic or basic conditions, methyl 4-methyl-2-pentenoate can hydrolyze to yield 4-methyl-2-pentenoic acid and methanol.

Methyl 4-methyl-2-pentenoate can be synthesized through several methods:

  • Esterification Reaction: The most common method involves reacting 4-methyl-2-pentenoic acid with methanol in the presence of an acid catalyst to produce the methyl ester.
  • Alkylation Reactions: Another synthetic route involves the alkylation of suitable precursors followed by esterification.
  • Biotransformation: Certain microorganisms may also convert simple fatty acids into branched-chain esters through enzymatic processes.

Methyl 4-methyl-2-pentenoate has various applications across different fields:

  • Flavoring Agents: It is used in the food industry as a flavoring agent due to its fruity aroma.
  • Fragrance Industry: The compound is utilized in perfumes and cosmetics for its pleasant scent.
  • Chemical Intermediates: It serves as an intermediate in organic synthesis for producing more complex molecules.

Interaction studies involving methyl 4-methyl-2-pentenoate focus on its reactivity with other chemical species. These studies often examine how the compound interacts with nucleophiles or electrophiles during chemical transformations. Additionally, its behavior in biological systems could provide insights into metabolic pathways or potential therapeutic uses.

Methyl 4-methyl-2-pentenoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Methyl 3-methylbutanoateC7H14O2Contains a branched chain at a different position (3rd carbon).
Methyl 2-pentenoateC6H10O2Lacks the additional methyl group at the fourth carbon.
Ethyl 4-methyl-2-pentenoateC8H14O2Has an ethyl group instead of a methyl group, affecting volatility.
Methyl hexanoateC7H14O2A straight-chain fatty acid ester without branching.

Methyl 4-methyl-2-pentenoate's unique branching at the fourth carbon differentiates it from these similar compounds, influencing its physical properties and reactivity.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

128.083729621 g/mol

Monoisotopic Mass

128.083729621 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-20-2023

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